molecular formula C18H11Cl3N2 B14005880 (E)-N-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)-1-(pyridin-4-yl)methanimine CAS No. 62247-07-8

(E)-N-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)-1-(pyridin-4-yl)methanimine

Cat. No.: B14005880
CAS No.: 62247-07-8
M. Wt: 361.6 g/mol
InChI Key: ZOZAKIFZZRADNL-UHFFFAOYSA-N
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Description

BENZENAMINE,4-CHLORO-N-[(2,5-DICHLOROPHENYL)-4-PYRIDINYLMETHYLENE]-: is a complex organic compound characterized by its aromatic structure and multiple substituents. This compound contains a benzenamine core with chlorine and pyridine substituents, making it a subject of interest in various chemical and pharmaceutical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZENAMINE,4-CHLORO-N-[(2,5-DICHLOROPHENYL)-4-PYRIDINYLMETHYLENE]- typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenamine with 2,5-dichlorobenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with 4-pyridinecarboxaldehyde under reflux conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under acidic conditions.

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.

Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism by which BENZENAMINE,4-CHLORO-N-[(2,5-DICHLOROPHENYL)-4-PYRIDINYLMETHYLENE]- exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, while the chlorine and pyridine substituents can form hydrogen bonds and other interactions, modulating the activity of the target molecules .

Comparison with Similar Compounds

  • Benzenamine, 4-chloro-N-methyl-
  • Benzenamine, 4-bromo-2-chloro-
  • Benzenamine, 4-chloro-N,N-diethyl-

Comparison: Compared to these similar compounds, BENZENAMINE,4-CHLORO-N-[(2,5-DICHLOROPHENYL)-4-PYRIDINYLMETHYLENE]- is unique due to its combination of chlorine and pyridine substituents, which confer distinct chemical properties and biological activities. The presence of multiple aromatic rings and functional groups enhances its versatility in various applications .

Properties

CAS No.

62247-07-8

Molecular Formula

C18H11Cl3N2

Molecular Weight

361.6 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1-pyridin-4-ylmethanimine

InChI

InChI=1S/C18H11Cl3N2/c19-13-1-4-15(5-2-13)23-18(12-7-9-22-10-8-12)16-11-14(20)3-6-17(16)21/h1-11H

InChI Key

ZOZAKIFZZRADNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C(C2=CC=NC=C2)C3=C(C=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

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